molecular formula C7H11N5O3 B2379200 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide CAS No. 1005576-88-4

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B2379200
CAS No.: 1005576-88-4
M. Wt: 213.197
InChI Key: ZHILFGNQBQWTNG-UHFFFAOYSA-N
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Description

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a methyl group and a nitro group, along with a propanehydrazide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-3-nitro-1H-pyrazole with propanehydrazide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-(5-methyl-3-amino-1H-pyrazol-1-yl)propanehydrazide, while substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    5-methyl-3-nitro-1H-pyrazole: A precursor in the synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide.

    2-(3-nitro-1H-pyrazol-1-yl)propanehydrazide: A similar compound with a different substitution pattern on the pyrazole ring.

    3,5-dimethyl-1H-pyrazole: Another pyrazole derivative with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3/c1-4-3-6(12(14)15)10-11(4)5(2)7(13)9-8/h3,5H,8H2,1-2H3,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHILFGNQBQWTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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